molecular formula C10H12F2O3 B6173273 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid CAS No. 2648941-92-6

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid

カタログ番号 B6173273
CAS番号: 2648941-92-6
分子量: 218.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid (DFOSC) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. DFOSC has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding the mechanisms of action of various biological systems.

科学的研究の応用

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of a number of enzymes, including cytochrome P450 and cyclooxygenase. It has also been used as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids. Additionally, 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has been used in studies of the structure-activity relationship of various drugs, as well as in studies of the pharmacokinetics of various drugs.

作用機序

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has been shown to act as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids. 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid binds to the active site of the enzyme and prevents it from catalyzing the hydrolysis of phospholipids. This inhibition results in a decrease in the production of the metabolites of fatty acids, which can lead to a decrease in the levels of these metabolites in the body.
Biochemical and Physiological Effects
7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of the metabolites of fatty acids, which can lead to a decrease in the levels of these metabolites in the body. Additionally, 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This inhibition can lead to a decrease in inflammation and pain.

実験室実験の利点と制限

The use of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it can be synthesized in a relatively simple manner. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various biological systems. However, there are also some limitations to its use in laboratory experiments. It is not as soluble in water as some other compounds, and it has a relatively low melting point, making it difficult to work with at high temperatures.

将来の方向性

There are a number of potential future directions for the use of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid in scientific research. It could be used to study the mechanisms of action of various enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, it could be used to study the structure-activity relationship of various drugs, as well as the pharmacokinetics of various drugs. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, such as the effects of fatty acid metabolites on the body. Finally, it could be used to study the effects of various drugs on the body, such as the effects of anti-inflammatory drugs on inflammation and pain.

合成法

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid can be synthesized from the reaction of 7-fluoro-3-oxospiro[3.5]nonane-1-carboxylic acid (FOSC) with difluoromethyl iodide (CF2I). The reaction is catalyzed by a base such as sodium carbonate or potassium carbonate, and the resulting product is 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid involves the synthesis of the spirocyclic ring system followed by the introduction of the carboxylic acid functional group.", "Starting Materials": [ "2,2-difluorocyclohexanone", "ethyl acetoacetate", "sodium ethoxide", "1,3-cyclohexanedione", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroacetic acid" ], "Reaction": [ "Step 1: Synthesis of the spirocyclic ring system by reacting 2,2-difluorocyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide to form 7,7-difluoro-3-oxospiro[3.5]nonane-1,9-dione.", "Step 2: Reduction of the ketone group in 7,7-difluoro-3-oxospiro[3.5]nonane-1,9-dione using sodium borohydride to form 7,7-difluoro-3-hydroxyspiro[3.5]nonane-1,9-dione.", "Step 3: Protection of the hydroxyl group in 7,7-difluoro-3-hydroxyspiro[3.5]nonane-1,9-dione by reacting with acetic anhydride to form 7,7-difluoro-3-acetoxy-spiro[3.5]nonane-1,9-dione.", "Step 4: Ring opening of the spirocyclic system by reacting 7,7-difluoro-3-acetoxy-spiro[3.5]nonane-1,9-dione with 1,3-cyclohexanedione in the presence of sodium hydroxide to form 7,7-difluoro-3-oxospiro[3.5]nonane-1,5-dione.", "Step 5: Introduction of the carboxylic acid functional group by reacting 7,7-difluoro-3-oxospiro[3.5]nonane-1,5-dione with chloroacetic acid in the presence of sodium hydroxide to form 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid." ] }

CAS番号

2648941-92-6

製品名

7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid

分子式

C10H12F2O3

分子量

218.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。